

Technical Support Center: ASTM F1839 Foam Block Testing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	F1839-I	
Cat. No.:	B15567329	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability during ASTM F1839 foam block testing.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of ASTM F1839 polyurethane foam blocks?

A1: ASTM F1839 specifies rigid, unicellular polyurethane foam for use as a standardized testing medium for orthopedic devices and instruments.[1][2][3] This material provides a consistent and uniform alternative to human cadaveric bone, which is inherently variable.[1] The foam's mechanical properties are in the same range as those reported for human cancellous bone.[2][4][5]

Q2: What are the different "grades" of ASTM F1839 foam?

A2: The different grades of foam are classified based on their nominal density.[6][7] This specification defines several grades to simulate different bone qualities.[5][6] Higher-density grades are stronger and stiffer and are used to represent healthier, denser cancellous bone.

Q3: Why is the "foam rise direction" important?

A3: The foam rise direction, which is the direction the foam expands during manufacturing, results in an anisotropic cellular structure.[6][7] This means the mechanical properties of the

foam can differ depending on the direction of testing relative to the foam rise direction. For consistent and reproducible results, it is crucial to orient test specimens correctly with respect to this direction as specified in the test methods.[7]

Q4: Can I use foam blocks from different manufacturers interchangeably?

A4: While all foam blocks should meet the minimum requirements of the ASTM F1839 standard, there may be subtle differences in the manufacturing processes between vendors. It is good practice to qualify a new lot or manufacturer of foam to ensure consistency with your previous test results. The standard provides criteria for vendor and end-user process qualification.[1][2][6]

Q5: What are the key mechanical properties specified by ASTM F1839?

A5: The standard specifies requirements for several key mechanical properties, including compressive strength, compressive modulus, shear strength, shear modulus, and screw pullout strength.[1][4]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in ASTM F1839 foam block testing.

Issue 1: High Variability in Compressive Strength Results

Potential Cause	Recommended Solution	
Incorrect Specimen Orientation	Ensure the compressive load is applied parallel to the foam rise direction.[7] The foam rise direction should be marked on the block.[6][7]	
Inconsistent Specimen Dimensions	Use a calibrated caliper to ensure all specimens have consistent dimensions. The ends of the specimens should be parallel and flat.	
Variable Crosshead Speed	Verify that the testing machine's crosshead speed is set correctly and is constant throughout the test as specified in the relevant standard (e.g., ASTM D1621).	
Foam Block from a New Lot or Shipment	Always perform a qualification test on a new batch of foam blocks to ensure they meet the expected specifications before using them for critical experiments.	
Presence of Voids or Defects	Visually inspect each specimen for large voids or surface irregularities, as these can act as stress concentrators and lead to premature failure.[7]	

Issue 2: Inconsistent Screw Pullout Strength

Potential Cause	Recommended Solution	
Inconsistent Pilot Hole Diameter	Use a new, sharp drill bit for each batch of tests to ensure the pilot hole diameter is consistent. A dull bit can create a larger, irregular hole.	
Drill Speed and Feed Rate	Use a consistent drill speed and feed rate to create the pilot holes. Excessive heat from drilling can melt the foam and alter the hole's properties.	
Screw Insertion Angle	Ensure the screw is inserted perpendicular to the foam block surface. Use a drill press or a guide to maintain alignment.	
Inconsistent Screw Insertion Depth	Use a depth stop on the screwdriver or drill to ensure all screws are inserted to the same depth.	
Stripped Threads During Insertion	Do not overtighten the screws during insertion, as this can strip the threads formed in the foam.	

Issue 3: Problems with User-Prepared Foam (from a two-part liquid mixture)

Potential Cause	Recommended Solution
Incorrect Mixing Ratio	Carefully measure the two components by weight or volume according to the manufacturer's instructions.
Inadequate Mixing	Mix the two components thoroughly until a uniform color is achieved. Incomplete mixing will result in a non-uniform foam structure.
Environmental Conditions	The temperature and humidity of the mixing environment can affect the foaming reaction. Mix and cure the foam in a controlled environment as recommended by the manufacturer.
Entrapped Air During Mixing	Mix in a way that minimizes the introduction of large air bubbles, which can create large voids in the final foam block.

Experimental Protocols Protocol 1: Compressive Strength Testing

- Specimen Preparation:
 - Cut a cubic or cylindrical specimen from the foam block. The typical size is a 50 mm cube.
 - Ensure the loading surfaces are parallel to each other and perpendicular to the sides.
 - The specimen's height should be oriented parallel to the foam rise direction.[7]
 - Measure the dimensions of the specimen accurately.
- Test Setup:
 - Place the specimen between two flat, parallel platens on a universal testing machine.
 - Use a crosshead speed as specified in ASTM D1621.

- · Data Acquisition:
 - Record the load and displacement data until the specimen fails.
 - Calculate the compressive strength as the maximum load divided by the initial crosssectional area.
 - Calculate the compressive modulus from the initial linear portion of the stress-strain curve.

Protocol 2: Screw Pullout Strength Testing (based on ASTM F543)

- Specimen Preparation:
 - Cut a block of foam to the desired dimensions.
 - Drill a pilot hole of a specified diameter and depth into the foam block.
- Screw Insertion:
 - Insert the orthopedic screw into the pilot hole to a specified depth.
- Test Setup:
 - Secure the foam block in a fixture.
 - Attach the head of the screw to the actuator of a universal testing machine.
- Data Acquisition:
 - Apply a tensile load to the screw at a constant crosshead speed.
 - Record the maximum load required to pull the screw out of the foam. This is the screw pullout strength.

Data Presentation

Table 1: Example Compressive Strength Data for

Different Foam Grades

Foam Grade	Density (kg/m ³)	Compressive Strength (MPa)	Compressive Modulus (MPa)
15	240	5.2 ± 0.4	150 ± 15
20	320	9.8 ± 0.7	280 ± 25
30	480	21.5 ± 1.5	650 ± 50

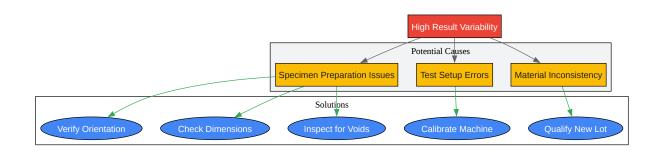
Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Table 2: Example Screw Pullout Strength for a Cortical

Screw in Grade 20 Foam

Pilot Hole Diameter (mm)	Pullout Strength (N)	Standard Deviation (N)
3.2	850	75
3.5	720	68
3.8	610	60

Note: The data presented are for illustrative purposes and may not represent actual experimental results.


Visualizations

Click to download full resolution via product page

Caption: Workflow for mechanical testing of ASTM F1839 foam blocks.

Click to download full resolution via product page

Caption: Troubleshooting logic for high variability in test results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. testresources.net [testresources.net]
- 5. ASTM F1839 EndoLab [endolab.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: ASTM F1839 Foam Block Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567329#minimizing-variability-in-astm-f1839-foam-block-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com